

# Introduction: The Strategic Importance of the Imidazole Scaffold

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## Compound of Interest

Compound Name: **5-Bromo-1-methyl-1H-imidazole**

Cat. No.: **B086341**

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The imidazole ring, an electron-rich five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry and biology.<sup>[1]</sup> It is a core component of essential biomolecules like the amino acid histidine and is found in a vast array of FDA-approved drugs, where it often plays a crucial role in molecular recognition and binding to biological targets.<sup>[2]</sup> <sup>[3]</sup> The unique electronic and steric properties of the imidazole nucleus allow it to act as a versatile scaffold, participating in hydrogen bonding, coordination with metal ions, and various noncovalent interactions.<sup>[1]</sup>

**5-Bromo-1-methyl-1H-imidazole** (CAS No. 1003-21-0) emerges as a particularly valuable derivative. The introduction of a bromine atom at the C5 position provides a highly functional "handle" for synthetic transformations, while the N1-methyl group prevents tautomerization and directs reactivity. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is an ideal partner in modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This reactivity profile makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).

## Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its successful application in the laboratory. The key data for **5-Bromo-1-methyl-1H-imidazole** are summarized below.

## Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>5</sub> BrN <sub>2</sub>	[4][5][6]
Molecular Weight	161.00 g/mol	[4][5][6]
CAS Number	1003-21-0	[4][5][7]
Appearance	Colorless to white crystalline solid	[5][8]
Melting Point	40-44 °C	[5][9][10]
Boiling Point	271.7 ± 13.0 °C (at 760 mmHg)	[9]
Density	1.7 ± 0.1 g/cm <sup>3</sup>	[9]
Flash Point	82.2 °C (180.0 °F) - closed cup	[5]
LogP	0.58	[9]
pKa	Data not readily available	

## Table 2: GHS Hazard and Safety Information

Category	Information	Source(s)
GHS Pictogram	Warning	<a href="#">[4]</a> <a href="#">[11]</a>
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	<a href="#">[4]</a> <a href="#">[5]</a>
Precautionary Codes	P261, P264, P280, P302+P352, P305+P351+P338	<a href="#">[5]</a>
Personal Protective	Dust mask (type N95), safety glasses, chemical-resistant gloves	<a href="#">[5]</a>
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials.	<a href="#">[12]</a> <a href="#">[13]</a>

## Synthesis and Purification Workflow

The most common laboratory synthesis of **5-Bromo-1-methyl-1H-imidazole** involves the direct bromination of 1-methylimidazole. The causality behind this choice lies in the availability of the starting material and the relative ease of the reaction. The imidazole ring is electron-rich and susceptible to electrophilic aromatic substitution. Acetic acid is often used as a solvent, with sodium acetate acting as a base to buffer the HBr generated during the reaction, preventing the formation of the unreactive imidazolium salt.

## Recommended Synthesis Protocol: Bromination of 1-Methylimidazole

This protocol is adapted from established methodologies for the bromination of imidazole derivatives.[\[14\]](#)

### Step 1: Reaction Setup

- To a solution of 1-methylimidazole (1.0 eq) and sodium acetate (15 eq) in glacial acetic acid, add a solution of bromine (3.0 eq) in acetic acid dropwise at room temperature.
- Rationale: The use of excess bromine ensures complete conversion, while sodium acetate neutralizes the generated acid. Acetic acid is an ideal solvent due to its polarity and ability to dissolve the reactants.

#### Step 2: Reaction Execution

- Stir the resulting mixture vigorously for 2.5-3 hours at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Rationale: Room temperature provides sufficient energy for the reaction to proceed without promoting side reactions or over-bromination.

#### Step 3: Work-up and Isolation

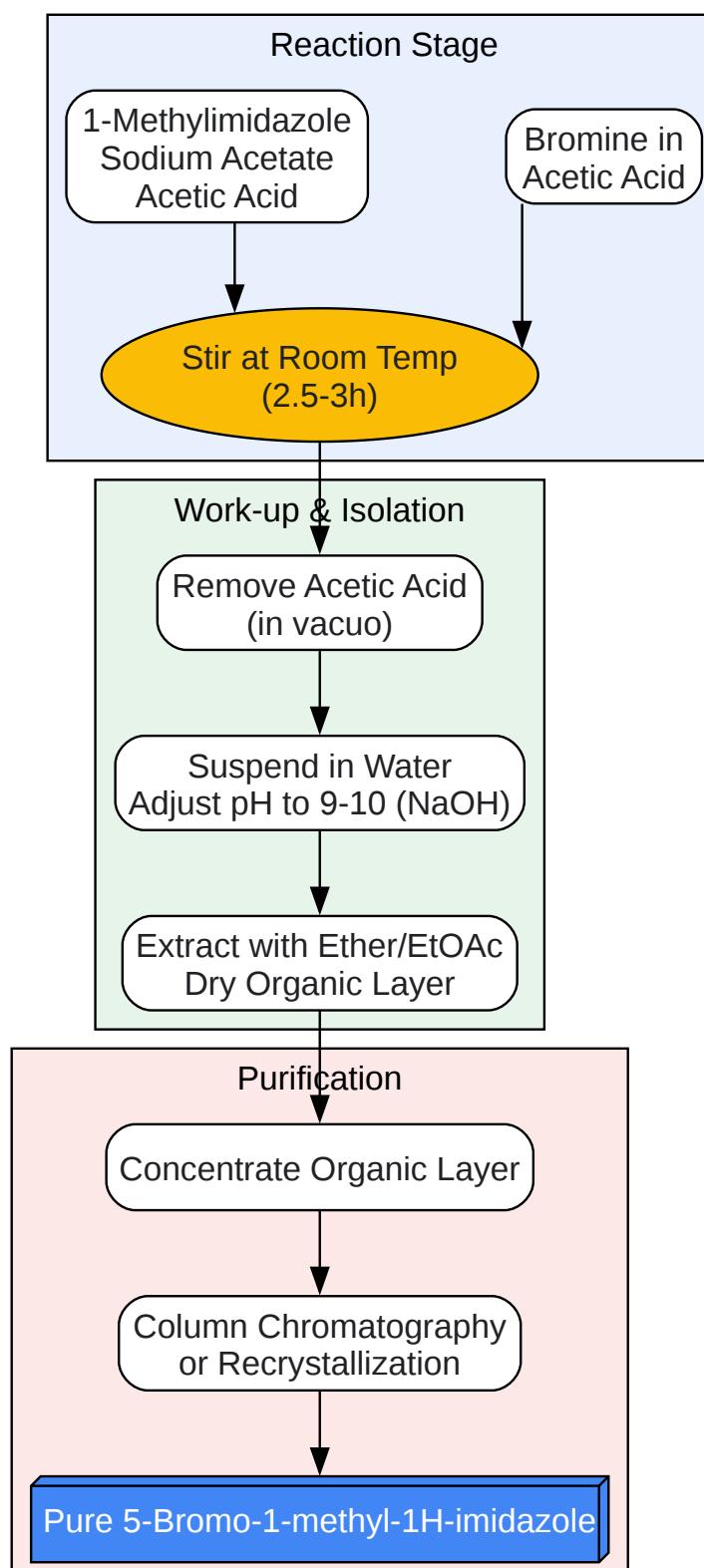
- Remove the acetic acid in vacuo.
- Suspend the resulting residue in water and stir for 10-15 minutes.
- Adjust the pH of the aqueous solution to 9-10 by the slow addition of 2N sodium hydroxide solution.
- Rationale: The pH adjustment is critical to deprotonate any imidazolium salt formed, ensuring the product is in its free base form, which is soluble in organic solvents.

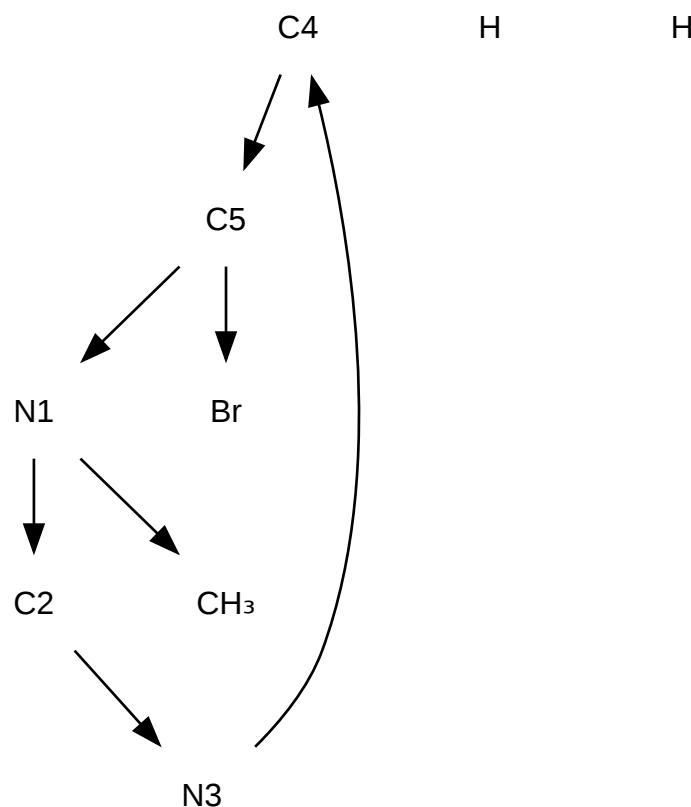
#### Step 4: Extraction and Purification

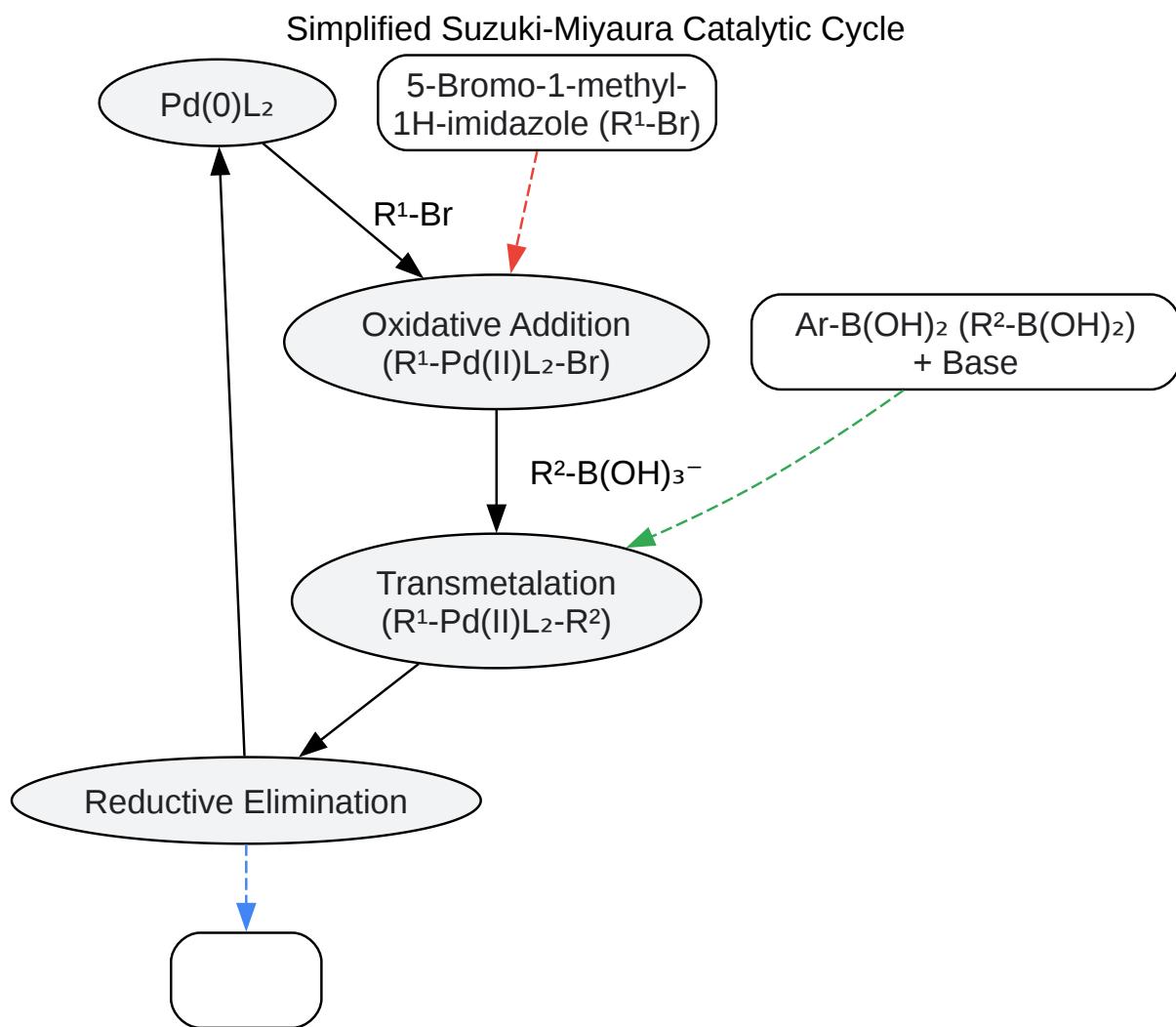
- Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
- Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield **5-Bromo-1-methyl-1H-imidazole** as a white solid.
- Rationale: Extraction isolates the product from inorganic salts. Drying the organic layer removes residual water, which can interfere with subsequent steps or product stability.

## Synthesis Workflow Diagram





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